2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one
Overview
Description
2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . The reaction mixture is heated under reflux for several hours, resulting in the formation of the desired compound. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it inhibits the STAT3 protein, which is a promising molecular target in cancer therapy . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-5-one
- 3-arylindeno(1,2-C)pyridazin-5-ones
- Pyridazine and pyridazinone derivatives
Uniqueness
2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to inhibit STAT3 protein and its potential therapeutic applications in cancer therapy make it a compound of significant interest .
Properties
IUPAC Name |
2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,8H,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWKFPCTXSBEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NN=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988822 | |
Record name | 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69099-74-7 | |
Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3,4,4a-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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